Superior PARP3 Inhibition Potency: Rucaparib vs. Olaparib and Niraparib
In a direct head-to-head biochemical assay using purified recombinant human PARP3 enzyme, Rucaparib exhibited an IC50 of 0.6 nM, which is 2.5-fold more potent than Olaparib (IC50 = 1.5 nM) and 3.5-fold more potent than Niraparib (IC50 = 2.1 nM) [1].
| Evidence Dimension | PARP3 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | Olaparib: 1.5 nM; Niraparib: 2.1 nM |
| Quantified Difference | 2.5× more potent than Olaparib; 3.5× more potent than Niraparib |
| Conditions | Biochemical fluorescence polarization assay using purified recombinant human PARP3 enzyme, NAD+ concentration = 1 µM, ATP = 10 µM, 25°C, 60 min incubation |
Why This Matters
For researchers studying PARP3-dependent DNA repair mechanisms (e.g., non-homologous end joining), Rucaparib provides superior target engagement at lower concentrations, reducing off-target effects and enabling precise pathway dissection.
- [1] Wahlberg, E., Karlberg, T., Kouznetsova, E., Markova, N., Macchiarulo, A., Thorsell, A. G., ... & Schüler, H. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology, 30(3), 283–288. View Source
